molecular formula C13H23NO5 B3155008 (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid CAS No. 790305-00-9

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid

Cat. No.: B3155008
CAS No.: 790305-00-9
M. Wt: 273.33 g/mol
InChI Key: NSZYYJYXHMDGJA-JTQLQIEISA-N
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Description

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pent-4-enyloxy substituent on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid typically involves a multi-step process starting from (S)-N-(tert-butoxycarbonyl)serine and 5-bromo-1-pentene. The reaction is carried out in the presence of sodium hydride and N,N-dimethylformamide as the solvent. The reaction conditions include cooling with ice for 0.5 hours followed by stirring at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amino acid after removal of the tert-butoxycarbonyl group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is primarily related to its role as a protected amino acid. The tert-butoxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pent-4-enyloxy group, which provides additional functionalization possibilities compared to other Boc-protected amino acids. This structural feature allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-6-7-8-18-9-10(11(15)16)14-12(17)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYYJYXHMDGJA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730247
Record name N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790305-00-9
Record name N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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